molecular formula C8H8BrNO2 B1457264 Methyl 6-bromo-2-methylpyridine-3-carboxylate CAS No. 1227562-32-4

Methyl 6-bromo-2-methylpyridine-3-carboxylate

Cat. No. B1457264
M. Wt: 230.06 g/mol
InChI Key: HXSAAJMOCIAPSI-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-2-methylpyridine-3-carboxylate” is a chemical compound with the CAS Number: 1227562-32-4 . It has a molecular weight of 230.06 and is typically stored at room temperature . The compound is in liquid form .


Synthesis Analysis

The synthesis of “Methyl 6-bromo-2-methylpyridine-3-carboxylate” can be achieved when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 6-bromo-2-methylnicotinate . Its InChI Code is 1S/C8H8BrNO2/c1-5-6 (8 (11)12-2)3-4-7 (9)10-5/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 6-bromo-2-methylpyridine-3-carboxylate” has a melting point of 31-33°C . It is a liquid at room temperature .

Scientific Research Applications

Synthesis of Complex Molecules Methyl 6-bromo-2-methylpyridine-3-carboxylate serves as a precursor in synthesizing complex molecules with significant pharmacological importance. For instance, an efficient synthesis route was developed for a dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonist, starting from methyl 2,6-difluoropyridine-3-carboxylate and involving various reactions such as methoxylation, oxidation, and nucleophilic substitution (Hirokawa, Horikawa, & Kato, 2000).

Electrocatalytic Carboxylation A novel electrochemical method was explored for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid. This process, conducted in a three-electrode undivided cell, avoided the use of volatile and toxic solvents, catalysts, and additional supporting electrolytes, demonstrating an eco-friendly approach to synthesizing 6-aminonicotinic acid (Feng et al., 2010).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 6-bromo-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSAAJMOCIAPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-2-methylpyridine-3-carboxylate

CAS RN

1227562-32-4
Record name methyl 6-bromo-2-methylpyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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